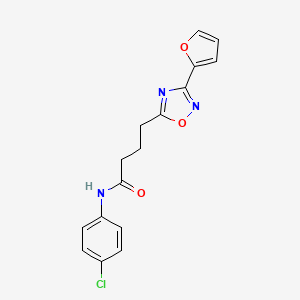
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also interact with nitric oxide to produce a fluorescent signal.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in animal models. It has also been shown to produce a fluorescent signal in the presence of nitric oxide in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also relatively easy to synthesize using standard laboratory equipment. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a therapeutic agent. Another direction is to optimize its use as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, further research can be done to elucidate its mechanism of action and explore its potential use in other fields such as materials science and electronics.
In conclusion, 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been studied for its anti-inflammatory and anti-tumor properties and its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Further research is needed to fully understand its mechanism of action and explore its potential use in other fields.
Métodos De Síntesis
The synthesis of 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline with methyl chloroformate in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems. In materials science, it has been explored for its potential use as a molecular switch in electronic devices.
Propiedades
IUPAC Name |
3-methyl-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-15-14(21-16-10)11-5-6-12(13(9-11)18(19)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOJVWXZCWVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)





![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)


